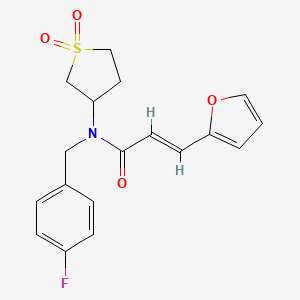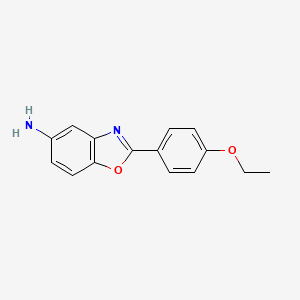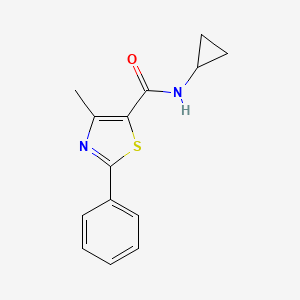![molecular formula C22H18ClN3O B11122449 2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-phenylacetamide](/img/structure/B11122449.png)
2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-phenylacetamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
The synthesis of 2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-phenylacetamide typically involves multiple steps:
Formation of 2-chlorobenzylamine: This can be achieved by reacting 2-chlorobenzylchloride with alkali metal phthalimide to form 2-chlorobenzylphthalimide, followed by cleavage of the phthalimide ring.
Synthesis of benzimidazole core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or aromatic aldehydes.
Final coupling: The final step involves coupling the 2-chlorobenzylamine with the benzimidazole core and N-phenylacetamide under appropriate reaction conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.
Chemical Reactions Analysis
2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-phenylacetamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzylic position is particularly reactive and can undergo nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with enzymes and receptors, leading to inhibition of their activity. This can result in antimicrobial or anticancer effects, depending on the specific target .
Comparison with Similar Compounds
2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-phenylacetamide can be compared with other benzimidazole derivatives:
2-(4-azetidin-2-one)-3-chloro-4-phenyl-1H-phenylbenzimidazole: Known for its antibacterial and antifungal properties.
2-(thiazolidin-4-one)-phenyl-1H-phenylbenzimidazole: Exhibits analgesic and anti-inflammatory activities.
1-(2-chlorobenzyl)-2-methylthio-1H-benzimidazole: Characterized by its unique structural features and potential anticancer activity.
The uniqueness of this compound lies in its specific structural arrangement, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C22H18ClN3O |
|---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
2-[2-[(2-chlorophenyl)methyl]benzimidazol-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C22H18ClN3O/c23-18-11-5-4-8-16(18)14-21-25-19-12-6-7-13-20(19)26(21)15-22(27)24-17-9-2-1-3-10-17/h1-13H,14-15H2,(H,24,27) |
InChI Key |
RAHDJWLODARPCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-2-(2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazol-1-yl)-N-phenylacetamide](/img/structure/B11122368.png)

![2-{4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-1-(piperidin-1-yl)ethanone](/img/structure/B11122391.png)

![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide](/img/structure/B11122404.png)
![Methyl 4-(4-chlorophenyl)-2-{[(4-propylpiperazin-1-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B11122422.png)
![3-(Diethylamino)-1-{4-[3-(diethylamino)-2-hydroxypropoxy]phenoxy}propan-2-ol](/img/structure/B11122428.png)
![N-(3-methoxypropyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11122429.png)
![(5Z)-5-(4-chlorobenzylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11122432.png)

![1-[(3-Methoxyphenyl)sulfonyl]-4-(pyridin-2-ylmethyl)piperazine](/img/structure/B11122439.png)
![N-(4-fluorophenyl)-2-{1-[(4-methylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B11122443.png)

![2-{[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B11122452.png)
